8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cardiovascular Activity
Researchers synthesized derivatives related to 8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione to explore their cardiovascular activities. One study focused on synthesizing 8-alkylamino substituted derivatives and testing them for antiarrhythmic and hypotensive activity. Compounds showed significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity, highlighting potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Marine Natural Products
Another area of research involved the isolation of purine alkaloids from marine sources, such as the South China Sea gorgonian Subergorgia suberosa. This study identified new purine alkaloids with weak cytotoxicity towards human cancer cell lines, suggesting potential for further exploration in cancer research (Qi et al., 2008).
Novel Syntheses Approaches
Research on novel synthetic routes for purinediones has led to the development of various 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones. These studies provide insights into the chemical synthesis of purine derivatives, offering a basis for the development of new drugs and chemicals with potential applications in various fields (Šimo et al., 1995).
Ionisation and Methylation Reactions
The ionisation and methylation reactions of purine-6,8-diones have been studied, revealing insights into their chemical properties and reactions. This research contributes to a deeper understanding of the chemical behavior of purine derivatives, which is crucial for their application in medicinal chemistry and drug development (Rahat et al., 1974).
Antitumor Activity and Vascular Relaxing Effect
Explorations into the antitumor activity and vascular relaxing effect of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been conducted. These studies aim to discover new therapeutic agents for cancer and cardiovascular diseases, demonstrating the versatile potential of purine derivatives in medical research (Ueda et al., 1987).
Properties
IUPAC Name |
3-methyl-7-(2-phenoxyethyl)-8-(propan-2-ylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11(2)18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)9-10-25-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,19)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFKCEBUFKSBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.